AB-PINACA N-(2-fluoropentyl) isomer
Description
Contextualization within Synthetic Cannabinoid Research Landscape
Synthetic cannabinoids represent a large and structurally diverse class of new psychoactive substances (NPS). earthynow.comark-tdm.com They are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. earthynow.comnih.gov These man-made chemicals interact with the same cannabinoid receptors in the brain (CB1 and CB2) as THC. ark-tdm.comnih.gov However, many synthetic cannabinoids are full agonists and exhibit higher binding affinity to these receptors compared to THC, which is a partial agonist. nih.govwikipedia.org This can result in greater potency and a higher potential for severe adverse health effects. nih.govnih.gov
The landscape of synthetic cannabinoid research is characterized by a continuous and rapid evolution. earthynow.commdpi.com Manufacturers constantly alter the chemical structures of these compounds to create new, unregulated substances, creating a "cat-and-mouse game" with regulators. earthynow.com This dynamic leads to a steady stream of new analogs and isomers appearing on the illicit market, posing significant challenges for forensic identification and public health. earthynow.comregulations.gov Research in this area is critical for understanding the pharmacology, metabolism, and toxicology of these emerging substances to inform law enforcement, healthcare providers, and public policy. mdpi.commdpi.com
Historical Trajectory of AB-PINACA N-(2-fluoropentyl) Isomer Emergence in Analytical and Forensic Science
The parent compound, AB-PINACA, was first identified in illegal herbal products in Japan in 2012 and was originally developed by a pharmaceutical company in 2009 as a potential analgesic. caymanchem.comwikipedia.org It acts as a potent agonist at both CB1 and CB2 receptors. wikipedia.org Following its emergence, a number of structural analogs began to appear, including fluorinated versions.
The N-(2-fluoropentyl) isomer of AB-PINACA emerged as a research and forensic standard, a chemical reference material necessary for the definitive identification of the compound in seized materials or biological samples. caymanchem.comglpbio.com Its history is tied to the proactive efforts of forensic laboratories and researchers to keep pace with the ever-changing illicit drug market.
The identification of such isomers is crucial in forensic science. The clandestine synthesis of indazole-based synthetic cannabinoids can result in the formation of different regioisomers, such as 2-alkyl-2H-indazole variants, as manufacturing impurities if purification is improper. nih.govresearchgate.net These isomers may have different pharmacological profiles, and their presence can complicate analytical confirmation. nih.govresearchgate.net
Advanced analytical techniques are essential for the detection and structural elucidation of new synthetic cannabinoids like the this compound. Methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred confirmatory techniques. ark-tdm.comthermofisher.com Homogeneous enzyme immunoassays are also developed for rapid screening of urine samples for AB-PINACA and its related compounds, though positive results require confirmation by a more specific method. ark-tdm.comthermofisher.com
Current Research Imperatives and Future Directions for Academic Inquiry on this compound
A primary research imperative is to determine the full pharmacological and toxicological profile of this compound, as these properties remain largely uncharacterized. caymanchem.comglpbio.com Academic inquiry is needed to understand how the placement of the fluorine atom on the pentyl chain affects its binding affinity and efficacy at cannabinoid receptors compared to its parent compound, AB-PINACA, and other positional isomers like the 5F-AB-PINACA. researchgate.netnih.gov
Future research should focus on several key areas:
Pharmacology and Toxicology: In vitro and in vivo studies are necessary to characterize its potency, efficacy, and metabolic fate. Understanding how it is metabolized is crucial for developing reliable methods to detect its use in biological samples like urine and blood. nih.govmdpi.com
Analytical Differentiation: Developing and validating robust analytical methods to differentiate the N-(2-fluoropentyl) isomer from other positional isomers (e.g., N-(3-fluoropentyl), N-(4-fluoropentyl), and N-(5-fluoropentyl) isomers) is critical for forensic toxicology and chemistry. caymanchem.comnih.gov This includes exploring techniques like chiral profiling for compounds with stereocenters. dundee.ac.uk
Impurity Profiling: Research into the synthesis of this compound can help identify potential impurities and byproducts. nih.govresearchgate.net This information is valuable for forensic intelligence, as it can help link different drug seizures to a common manufacturing source. dundee.ac.uk
Understanding Structure-Activity Relationships: Investigating this and other novel analogs contributes to a broader understanding of the structure-activity relationships of synthetic cannabinoids. This knowledge can help predict the potential potency and effects of newly emerging compounds. nih.gov
Addressing these research questions is vital for the scientific and forensic communities to effectively identify and respond to the challenges posed by the continuous emergence of new synthetic cannabinoids. earthynow.commdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H25FN4O2 |
|---|---|
Molecular Weight |
348.4 |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(2-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H25FN4O2/c1-4-7-12(19)10-23-14-9-6-5-8-13(14)16(22-23)18(25)21-15(11(2)3)17(20)24/h5-6,8-9,11-12,15H,4,7,10H2,1-3H3,(H2,20,24)(H,21,25) |
InChI Key |
VKIBZLGSWZHFJD-UHFFFAOYSA-N |
SMILES |
CCCC(CN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N)F |
Synonyms |
AB-PINACA N-(2-fluoropentyl) analog; 2-fluoro AB-PINACA |
Origin of Product |
United States |
Advanced Synthetic Strategies and Precursor Chemistry for Ab Pinaca N 2 Fluoropentyl Isomer
Retrosynthetic Analysis of the AB-PINACA N-(2-fluoropentyl) Isomer Scaffold
A retrosynthetic analysis of the this compound reveals two primary building blocks: the 1-(2-fluoropentyl)-1H-indazole-3-carboxylic acid core and the L-valinamide side chain. The key disconnection points are the amide bond linking the valinamide (B3267577) to the indazole-3-carbonyl group and the N-alkylation of the indazole ring.
The synthesis can be approached in a convergent manner. One pathway involves the initial synthesis of the indazole-3-carboxylic acid, followed by N-alkylation with a suitable 2-fluoropentyl halide or equivalent electrophile. The subsequent coupling of the resulting N-alkylated indazole with L-valinamide would complete the synthesis. Alternatively, the indazole core can be alkylated after the amide bond formation. However, the former approach is often preferred to avoid potential side reactions with the amide functionality during the alkylation step.
Methodologies for Indazole and Indole (B1671886) Core Ring System Construction
The construction of the indazole ring system is a critical step in the synthesis of AB-PINACA and its analogs. Several methods have been developed for the synthesis of indazoles, many of which can be adapted for the preparation of the required 1H-indazole-3-carboxylic acid precursor. nih.govderpharmachemica.com
One common approach involves the cyclization of appropriately substituted hydrazones. nih.gov For instance, the reaction of a 2-halobenzonitrile with hydrazine (B178648) can lead to the formation of a 3-aminoindazole, which can then be converted to the desired 3-carboxylic acid derivative. organic-chemistry.org Another strategy utilizes the intramolecular cyclization of o-nitrobenzylidenehydrazines in the presence of a base. organic-chemistry.org
The synthesis of 1-aryl-1H-indazole derivatives has been achieved through intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines. organic-chemistry.org Furthermore, palladium-catalyzed methods have been employed for the construction of the indazole skeleton. unina.it A two-step synthesis of 1-arylindazole-3-carboxamides involves a reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig intramolecular cyclization. unina.it
While AB-PINACA contains an indazole core, it is worth noting that many other synthetic cannabinoids are built upon an indole scaffold. nih.gov Methodologies for indole synthesis are also well-established and often involve Fischer, Bischler-Möhlau, or Reissert indole syntheses, among others.
| Method | Description | Reference |
| Hydrazone Cyclization | Cyclization of substituted hydrazones to form the indazole ring. | nih.gov |
| Intramolecular Amination | Intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines. | organic-chemistry.org |
| Palladium-Catalyzed Cyclization | Buchwald–Hartwig intramolecular cyclization of suitable precursors. | unina.it |
| From 2-halobenzonitriles | Reaction of 2-halobenzonitriles with hydrazine derivatives. | organic-chemistry.org |
Stereoselective Synthesis and Chiral Resolution Techniques for Isomeric Purity
The presence of a chiral center in the L-valinamide portion and another at the 2-position of the N-pentyl chain necessitates stereoselective synthetic methods to ensure isomeric purity. The use of enantiomerically pure L-valinamide as a starting material is a common strategy to install the desired stereochemistry in the amide side chain. mdpi.com
Achieving stereoselectivity in the N-(2-fluoropentyl) side chain is more challenging. Asymmetric synthesis approaches can be employed, for example, through the use of chiral auxiliaries or catalysts during the fluorination or alkylation steps. nih.govcolab.ws
For the separation of enantiomers and diastereomers, chiral chromatography techniques are indispensable. mdpi.comcannabissciencetech.com High-performance liquid chromatography (HPLC) and ultra-high performance supercritical fluid chromatography (UHPSFC) with chiral stationary phases (CSPs) are powerful tools for resolving stereoisomers. cannabissciencetech.comchromatographytoday.comwaters.com Polysaccharide-based CSPs are frequently used for the enantioseparation of synthetic cannabinoids. mdpi.comcannabissciencetech.com
| Technique | Application | Reference |
| Chiral HPLC | Separation of enantiomers and diastereomers of synthetic cannabinoids. | mdpi.comcannabissciencetech.com |
| Chiral UHPSFC | Rapid and efficient separation of stereoisomers. | chromatographytoday.comwaters.com |
| Chiral Stationary Phases (CSPs) | Key component in chiral chromatography for enantiomeric resolution. | mdpi.comcannabissciencetech.com |
Fluorination Chemistry for N-(2-fluoropentyl) Side Chain Elaboration
The introduction of a fluorine atom at the 2-position of the pentyl side chain requires specific fluorination methodologies. Late-stage fluorination has become an important strategy in medicinal chemistry to enhance the pharmacological properties of molecules. rsc.org Both nucleophilic and electrophilic fluorinating reagents can be employed for this purpose. rsc.orgresearchgate.net
Nucleophilic fluorination might involve the displacement of a suitable leaving group (e.g., tosylate, mesylate, or halide) with a fluoride (B91410) source such as potassium fluoride or a tetraalkylammonium fluoride salt. The synthesis of the precursor, 2-hydroxypentyl or 2-halopentyl, is a prerequisite for this approach.
Electrophilic fluorination, on the other hand, utilizes reagents like Selectfluor® (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine onto a nucleophilic carbon center. nih.gov This could involve the fluorination of an enolate or a similar carbanionic intermediate derived from a pentyl precursor. The choice of fluorinating agent and reaction conditions is crucial to control regioselectivity and minimize side reactions. scispace.com
| Fluorination Reagent Type | Example Reagents | General Application |
| Nucleophilic | Potassium fluoride (KF), Tetraalkylammonium fluorides | Displacement of a leaving group |
| Electrophilic | Selectfluor®, N-fluorobenzenesulfonimide (NFSI) | Fluorination of a nucleophilic carbon |
Identification and Characterization of Synthetic Byproducts and Regioisomeric Impurities (e.g., 2-alkyl-2H-indazole regioisomers)
During the N-alkylation of the indazole ring, a common side reaction is the formation of the 2-alkyl-2H-indazole regioisomer in addition to the desired 1-alkyl-1H-indazole product. nih.govdntb.gov.uaresearchgate.net The ratio of these regioisomers can be influenced by the reaction conditions, including the choice of base and solvent. diva-portal.org These regioisomeric impurities can be challenging to separate due to their similar physical properties.
The identification and characterization of these byproducts are crucial for quality control and to understand the full chemical profile of the synthesized material. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for distinguishing between the 1H and 2H regioisomers. nih.govdntb.gov.uaresearchgate.net Gas chromatography-mass spectrometry (GC-MS) can also be used, as the fragmentation patterns of the regioisomers often show distinct differences. dntb.gov.ua
Studies have shown that while the 1-alkyl-1H-indazole regioisomers of synthetic cannabinoids like AB-PINACA are potent cannabinoid receptor agonists, the corresponding 2-alkyl-2H-indazole regioisomers exhibit significantly lower potency. nih.govdntb.gov.ua
| Analytical Technique | Purpose | Reference |
| NMR Spectroscopy | Structural elucidation and differentiation of regioisomers. | nih.govdntb.gov.uaresearchgate.net |
| Mass Spectrometry | Identification and characterization of compounds and impurities. | nih.govdntb.gov.uaresearchgate.net |
| GC-MS | Separation and identification based on fragmentation patterns. | dntb.gov.ua |
Pharmacological Characterization and Receptor Interactions of Ab Pinaca N 2 Fluoropentyl Isomer
Cannabinoid Receptor (CB1R and CB2R) Binding Affinity and Functional Activity Studies
The primary targets for synthetic cannabinoids, including the AB-PINACA N-(2-fluoropentyl) isomer, are the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. ark-tdm.com These receptors are G protein-coupled receptors (GPCRs) that modulate various physiological processes. nih.gov The affinity and functional activity of this isomer at these receptors have been characterized through various in vitro assays.
Radioligand binding assays are crucial for determining the binding affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand (like [3H]CP55,940) is used to occupy the receptor, and the test compound is added to measure its ability to displace the radioligand. This displacement is used to calculate the equilibrium dissociation constant (Kᵢ), a measure of binding affinity where a lower value indicates higher affinity.
Studies have shown that this compound displays a significantly lower affinity for the CB2 receptor when compared to the reference agonist CP55,940. nih.gov In contrast, its parent compound, AB-PINACA, has been shown to bind to and activate both CB1 and CB2 receptors. ojp.gov
Upon activation by an agonist, cannabinoid receptors, which are typically coupled to Gαi/o proteins, initiate signaling cascades. nih.gov A primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Another important pathway is the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and activation of separate signaling pathways. nih.gov
The this compound has been characterized as a potent partial agonist for CB1R-dependent cAMP inhibition relative to the reference agonist CP55,940. nih.gov While it doesn't achieve the same maximal effect as the reference compound in this pathway, it demonstrates high potency. nih.gov
In the β-arrestin2 recruitment assay, which measures another facet of receptor activation, this compound displayed greater potency and produced a supramaximal response (greater than 100%) relative to CP55,940 at the CB1 receptor. nih.gov This indicates a very strong engagement of the β-arrestin pathway following receptor binding. nih.gov
Ligand Bias and Allosteric Modulation Studies
Ligand bias, or functional selectivity, describes the ability of a compound to preferentially activate one signaling pathway over another at the same receptor. nih.gov This can occur when a ligand stabilizes a specific receptor conformation that favors coupling to a particular intracellular effector (e.g., a G protein subtype or β-arrestin). nih.govfrontiersin.org Biased allosteric modulators (BAMs) are compounds that bind to a site on the receptor distinct from the primary (orthosteric) binding site and can induce such pathway-specific effects. nih.gov
Analysis of signaling bias for this compound at the CB1 receptor showed that it did not display a significant bias toward either the Gαi/o-mediated inhibition of cAMP or the recruitment of β-arrestin2. nih.gov This suggests that it activates both pathways to a similar degree, distinguishing it from other synthetic cannabinoids that show a clear preference for one pathway. nih.gov
Comparison of Receptor Profiles with Parent AB-PINACA and Other Synthetic Cannabinoids
The pharmacological profile of this compound can be understood better when compared to its parent compound, AB-PINACA, and other SCRAs. AB-PINACA is a potent agonist at both CB1 and CB2 receptors. ojp.gov The addition of a fluorine atom to the pentyl chain, as seen in various fluorinated analogs, can significantly alter the affinity and efficacy at these receptors. nih.gov
Unlike many other SCRAs that exhibit a strong bias towards cAMP inhibition, the N-(2-fluoropentyl) isomer of AB-PINACA is notable for its lack of significant bias between the cAMP and β-arrestin2 pathways. nih.gov For example, compounds like ortho-AB-FUBINACA show a bias towards β-arrestin2 recruitment. nih.gov In terms of efficacy, while many SCRAs act as full agonists for CB1-dependent cAMP inhibition, the N-(2-fluoropentyl) isomer acts as a partial agonist in this pathway, albeit with high potency. nih.gov However, for β-arrestin2 recruitment, it demonstrates a supramaximal response, similar to compounds like 3-chloro AB-PINACA. nih.gov
Table 1: Comparative in vitro activity of this compound and reference agonist CP55,940 at the CB1 Receptor.
| Compound | Assay | Potency (EC₅₀ or Kᵢ, nM) | Efficacy (Eₘₐₓ, % of CP55,940) |
|---|---|---|---|
| This compound | cAMP Inhibition | High Potency | Partial Agonist |
| β-arrestin2 Recruitment | More Potent than CP55,940 | >100% (Supramaximal) | |
| CP55,940 | cAMP Inhibition | Reference | 100% (Reference) |
| β-arrestin2 Recruitment | Reference | 100% (Reference) |
Data synthesized from research findings. nih.gov
In Vitro Neuropharmacological Models for Receptor Efficacy Assessment
The efficacy of synthetic cannabinoids is assessed using various in vitro models. These typically involve cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, that have been genetically engineered to stably express human CB1 or CB2 receptors. nih.govnih.gov
To measure G-protein-mediated signaling, forskolin-stimulated cAMP accumulation assays are commonly used. nih.gov In this model, forskolin (B1673556) is used to increase cAMP levels, and the ability of a cannabinoid agonist to inhibit this increase is measured, providing a readout of Gαi/o pathway activation. nih.gov
For assessing the β-arrestin pathway, β-arrestin2 recruitment assays are employed. These can use technologies like bioluminescence resonance energy transfer (BRET) to measure the interaction between the receptor and β-arrestin2 upon agonist stimulation. nih.gov
Additionally, fluorescence-based membrane potential assays can determine functional activity at cannabinoid receptors. nih.govacs.org These assays measure changes in cell membrane potential that occur as a result of ion channel modulation following receptor activation.
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies of Ab Pinaca N 2 Fluoropentyl Isomer and Analogues
Systematic Modification of the Indazole/Indole (B1671886) Core and its Impact on Receptor Binding
The heterocyclic core is a foundational element in the structure of many SCRAs, and its composition significantly influences cannabinoid receptor affinity. In the class of compounds related to AB-PINACA, a key comparison is between the indazole and indole cores.
Research consistently demonstrates that the indazole core generally confers higher affinity and potency at cannabinoid receptors compared to the analogous indole structure. For instance, a comparative study of indole and indazole analogues showed that AB-PINACA, which possesses an indazole core, has a greater potency than its indole counterpart, AB-PICA researchgate.net. This trend holds for other related pairs; the indazole AMB was found to be more potent with subnanomolar affinity for both CB1 and CB2 receptors, indicating the superiority of the indazole core over the indole in MMB-018. Similarly, for a given amino acid side-chain, the pharmacological potency follows the order: indazoles > indoles ≫ 7-azaindoles nih.govresearchgate.net.
Further modification of the indazole core itself reveals crucial determinants of activity. Regioisomerism, specifically the position of the N-alkyl side chain on the indazole ring, has a profound impact on receptor binding. Standard indazole-3-carboxamide SCRAs like AB-PINACA are N1-alkylated (1H-indazole). Studies synthesizing and evaluating their N2-alkylated (2H-indazole) regioisomers have found a stark difference in activity. While 1-alkyl-1H-indazole compounds like AB-PINACA, 5F-AB-PINACA, and AB-FUBINACA are high-potency agonists at CB1 and CB2 receptors with EC50 values in the low nanomolar range, their corresponding 2-alkyl-2H-indazole regioisomers exhibit only low-potency (micromolar) agonist activity nih.govresearchgate.net. This suggests that the 2-alkyl isomers, when found in forensic samples, are likely manufacturing impurities from improper purification rather than intentionally synthesized active agents nih.govresearchgate.net.
| Indazole Analogue | CB1 EC50 (nM) | Indole Analogue | CB1 EC50 (nM) | Reference |
|---|---|---|---|---|
| AB-PINACA | 1.2 | AB-PICA | 12 | researchgate.net |
| 5F-AB-PINACA | 1.4 | 5F-AB-PICA | 35.0 (Ki) | |
| ADB-PINACA | 0.51 | ADB-PICA | 3.3 |
Role of the N-Alkyl Side Chain Length and Fluorination Position on Activity and Metabolism
The N-alkyl side chain, or "tail," of SCRAs plays a critical role in determining their interaction with cannabinoid receptors and their subsequent metabolic breakdown.
Side Chain Length: Structure-activity relationship studies have established that the length of this alkyl chain is a key factor for receptor binding affinity caymanchem.com. For many classes of cannabinoids, a chain length of three to six carbons is sufficient for high-affinity binding, with optimal binding often occurring with a five-carbon (pentyl) side chain caymanchem.comnih.gov. Extending the chain to seven or eight carbons can maintain or, in some cases, increase activity, but further extension beyond that typically leads to a dramatic decrease in binding affinity caymanchem.comnih.gov. AB-PINACA, with its n-pentyl chain, fits this optimal template nih.govnih.gov.
Fluorination and Metabolism: The addition of a fluorine atom to the N-alkyl side chain is a common modification intended to enhance potency. The position of this fluorine atom influences not only the pharmacological activity but also directs the metabolic pathways. The metabolism of the non-fluorinated AB-PINACA involves multiple pathways, including hydrolysis of the terminal amide, hydroxylation at various positions on the pentyl chain, and oxidation of the indazole core nih.govnih.govmdpi.com. The most abundant metabolites are often the AB-PINACA carboxylic acid (from hydrolysis) and various hydroxypentyl-AB-PINACA isomers nih.govnih.gov.
When a fluorine atom is introduced at the terminal (C5) position, as in 5F-AB-PINACA, the metabolic profile shifts. This terminal fluorination directs metabolism, leading to major metabolites from oxidative defluorination, such as the 5-hydroxypentyl and pentanoic acid metabolites nih.govnih.gov.
The specific isomer , AB-PINACA N-(2-fluoropentyl) isomer, represents a positional variation of fluorination. While direct receptor binding studies for this specific isomer are not widely published, data from immunoassay cross-reactivity studies show that the position of the fluorine atom significantly alters antibody recognition. This suggests that the fluorine position creates a distinct chemical entity. For example, in one assay, the 2-fluoropentyl isomer showed 27% cross-reactivity, while the 3-fluoropentyl isomer showed 71%, and the 4-fluoropentyl isomer showed 108% relative to the AB-PINACA pentanoic acid calibrator thermofisher.com. This differentiation highlights the importance of the fluorine's location on the chain. Fluorination can also confer resistance to metabolism by cytochrome P450 enzymes, potentially altering the compound's duration of action nih.gov.
| Compound | Primary Metabolic Reactions | Major Metabolites | Reference |
|---|---|---|---|
| AB-PINACA | Amide Hydrolysis, Pentyl Chain Hydroxylation, Ketone Formation | AB-PINACA carboxylic acid, Hydroxypentyl-AB-PINACA | nih.govnih.gov |
| 5F-AB-PINACA (5-fluoropentyl) | Oxidative Defluorination, Amide Hydrolysis, Hydroxylation | AB-PINACA pentanoic acid, 5-Hydroxypentyl-AB-PINACA | nih.govnih.gov |
Influence of Amide Linker Substitutions on Pharmacological Profile
The amide linker and the attached amino acid-derived "headgroup" are another critical site for modification in the AB-PINACA family. AB-PINACA itself features an L-valinamide group. Replacing this group with other amino acids significantly alters the pharmacological profile.
A clear structure-activity relationship has been established for this position. The substitution of the valinamide (B3267577) (AB-) group with a more sterically hindered L-tert-leucinamide (ADB-) group, as seen in ADB-PINACA, consistently results in higher binding affinity and greater potency at both CB1 and CB2 receptors nih.govresearchgate.netnih.gov. Conversely, replacing the valinamide with a less bulky L-phenylalaninamide (APP-) group leads to a significant decrease in affinity and potency nih.govresearchgate.net.
This establishes a clear hierarchical SAR for the headgroup: tert-leucinamide (ADB-) > valinamide (AB-) ≫ phenylalaninamide (APP-) nih.govresearchgate.net. This trend indicates that the bulk and lipophilicity of the amino acid side chain are crucial for optimal interaction with the cannabinoid receptors.
| Headgroup | Example Compound | Relative CB1/CB2 Affinity & Potency | Reference |
|---|---|---|---|
| L-tert-leucinamide (ADB-) | ADB-BUTINACA | Highest | nih.govresearchgate.net |
| L-valinamide (AB-) | AB-BUTICA | Intermediate | nih.govresearchgate.net |
| L-phenylalaninamide (APP-) | APP-BUTICA | Lowest | nih.govresearchgate.net |
Stereochemical Implications for Receptor Interaction and Metabolic Fate
The amide headgroup of AB-PINACA and its analogues is derived from an amino acid, introducing a chiral center into the molecule. The vast majority of these SCRAs are synthesized from the naturally occurring and less expensive L-amino acids, resulting in the (S)-enantiomer.
Stereochemistry is a critical factor in pharmacology, as receptors are chiral environments. For carboxamide-type SCRAs, the (S)-enantiomers consistently demonstrate enhanced potency at both CB1 and CB2 receptors compared to their (R)-enantiomer counterparts. This enantioselectivity underscores the specific spatial arrangement required for optimal ligand-receptor interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology and Metabolism
The rapid emergence of new SCRAs presents a challenge for traditional pharmacological testing. Quantitative Structure-Activity Relationship (QSAR) modeling offers a computational approach to predict the biological activity of novel compounds based on their chemical structure.
QSAR studies for synthetic cannabinoids aim to build reliable models that correlate the structural and physicochemical properties of these molecules with their CB1 receptor binding affinity nih.govnih.gov. These models use a set of known compounds with experimentally determined activities to train an algorithm. Molecular descriptors—numerical values that quantify various aspects of a molecule's topology, geometry, and electronic properties—are calculated for each compound. Regression methods, such as multiple linear regression or partial least squares regression, are then used to create a mathematical equation linking these descriptors to the biological activity nih.govnih.govresearchgate.net.
Once validated, these QSAR models can be used to predict the CB1 binding affinity, and by extension the potential psychoactivity and abuse liability, of newly designed or identified SCRAs without the need for immediate synthesis and in vitro testing nih.govnih.gov. Such models provide a valuable tool for forensic scientists and regulators to assess the potential risk of new substances based solely on their chemical structure, allowing for a more proactive response to the evolving NPS market.
Rational Design of Novel Synthetic Cannabinoid Analogues Based on this compound Scaffold
The detailed SAR and SMR data gathered for the AB-PINACA family provide a blueprint for the rational design of new analogues. Clandestine chemists and pharmaceutical researchers alike can use this information to create novel compounds with specific desired properties.
The key principles derived from SAR studies guide this design process:
Core Selection : The indazole core is favored over the indole for higher potency nih.govresearchgate.net. Maintaining the 1H-indazole structure is crucial, as the 2H-indazole regioisomer is significantly less active nih.govresearchgate.net.
Amide Headgroup : To maximize potency, a tert-leucinamide (ADB-) group is preferable to the valinamide (AB-) group found in AB-PINACA nih.govnih.gov.
Alkyl Tail : A pentyl chain is known to be effective, but modifications such as terminal fluorination (e.g., 5F-AB-PINACA) are used to modulate potency and metabolism nih.govnih.gov. The design of an N-(2-fluoropentyl) isomer represents a deliberate effort to explore how altering the fluorine position impacts the compound's properties.
By systematically combining these structural elements, a vast library of potential new SCRAs can be designed frontiersin.org. This rational design approach allows for the fine-tuning of receptor affinity, efficacy, and metabolic stability, leading to the creation of compounds that may be more potent or have a different duration of action than the parent AB-PINACA structure.
Current Research Challenges and Future Directions in the Study of Ab Pinaca N 2 Fluoropentyl Isomer
Methodological Advancements for Enhanced Specificity and Sensitivity in Analytical Detection
The detection of AB-PINACA N-(2-fluoropentyl) isomer and other synthetic cannabinoids is complicated by their continuous structural evolution. youtube.com Standard analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred confirmatory methods, though immunoassays are available for initial screening. thermofisher.comark-tdm.com However, the sheer number of new analogs necessitates the development of more advanced and comprehensive detection strategies. nih.gov
A significant challenge lies in distinguishing between positional isomers, which may have similar mass spectra but different pharmacological activities. High-resolution mass spectrometry (HRMS) offers a powerful tool for the identification of known and unknown compounds, allowing for retrospective data analysis. nih.gov Furthermore, techniques like ion mobility spectrometry (IMS) are being explored to enhance the separation and identification of cannabinoid isomers. acs.orgnih.gov The development of methods that can rapidly and accurately identify novel isomers without the immediate need for a reference standard is a critical area of ongoing research.
| Analytical Technique | Application in Synthetic Cannabinoid Detection | Key Advantages | Limitations |
| Immunoassay | Preliminary screening of urine samples. thermofisher.comark-tdm.com | Rapid and simple. thermofisher.com | Provides only a preliminary result; requires confirmation. thermofisher.com Cross-reactivity with other cannabinoids can occur. |
| GC-MS | Confirmatory testing. thermofisher.com | Established and reliable method. | May not differentiate all isomers effectively without specific methods. |
| LC-MS/MS | Preferred confirmatory method. thermofisher.comark-tdm.com | High sensitivity and specificity. | Can be complex and require specialized equipment. |
| HRMS (e.g., QTOF) | Non-targeted screening and identification of known and unknown compounds. nih.gov | Allows for retrospective analysis and identification of novel compounds. nih.gov | High cost of instrumentation. nih.gov |
| Ion Mobility Spectrometry (IMS) | Separation of isomers. acs.orgnih.gov | Can distinguish between structurally similar compounds. nih.gov | Still an emerging technique in this specific application. |
Comprehensive Elucidation of Minor Metabolic Pathways and Enzyme Kinetics
Understanding the metabolism of this compound is crucial for identifying reliable biomarkers of consumption and for assessing its potential for drug-drug interactions. Studies on the parent compound, AB-PINACA, have shown that it undergoes extensive metabolism, primarily through carboxamide hydrolysis and hydroxylation. nih.govnih.govmdpi.com The major metabolite of AB-PINACA is often the carboxylic acid derivative, formed by the action of carboxylesterases. nih.govmdpi.com
For fluorinated analogs like 5F-AB-PINACA, metabolism often involves oxidative defluorination, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites. nih.govnih.gov It is plausible that this compound follows similar metabolic routes. However, a comprehensive elucidation of all metabolic pathways, including minor ones, is necessary. Identifying the specific cytochrome P450 (CYP) and other enzymes involved in its metabolism and understanding their kinetics is a key research challenge. mdpi.comnih.gov For instance, AB-PINACA has been shown to inhibit several CYP enzymes, including CYP2C8, CYP2C9, and CYP2C19, which could lead to interactions with other drugs metabolized by these enzymes. nih.govresearchgate.net
| Metabolic Process | Description | Key Enzymes Involved (based on AB-PINACA) |
| Carboxamide Hydrolysis | Cleavage of the amide bond, often a major pathway. nih.govmdpi.com | Carboxylesterases (CES1). nih.gov |
| Hydroxylation | Addition of a hydroxyl group to the pentyl chain, indazole core, or butane (B89635) moiety. nih.govnih.gov | Cytochrome P450 (CYP) enzymes. nih.gov |
| Oxidative Defluorination | A likely pathway for fluorinated analogs, leading to hydroxylated and carboxylated metabolites. nih.govnih.gov | CYP enzymes. |
| Glucuronidation | Phase II metabolic reaction to increase water solubility for excretion. nih.gov | Uridinediphosphate-glucuronosyltransferases (UGTs). |
Advanced Pharmacological Profiling Techniques for Deeper Receptor Understanding
Synthetic cannabinoids typically act as agonists at the cannabinoid receptors CB1 and CB2. wikipedia.orgnih.gov However, their pharmacology can be more complex than that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. nih.gov Many synthetic cannabinoids are full agonists at these receptors, whereas THC is a partial agonist, which may contribute to their greater potency and different adverse effect profiles. psychopharmacologyinstitute.comprojectcbd.org
Integration of Computational Chemistry and Experimental Research for Predictive Modeling
Computational chemistry and in silico modeling offer powerful tools to predict the properties and activities of new synthetic cannabinoids before they are even synthesized or encountered in forensic casework. nih.gov By creating models based on the structure of known compounds, it is possible to predict the receptor binding affinity, metabolic fate, and potential pharmacological effects of novel analogs like this compound.
The integration of these computational predictions with experimental data from analytical chemistry and pharmacology is essential for building robust and accurate predictive models. nih.gov For example, molecular docking studies can help visualize how a compound like AB-PINACA interacts with the active site of a metabolizing enzyme or a cannabinoid receptor. nih.gov This integrated approach can accelerate the identification and risk assessment of new synthetic cannabinoids.
Anticipated Emergence of Novel Analogues and Their Research Implications
The landscape of synthetic cannabinoids is in a constant state of flux, with new analogs continually emerging to circumvent legal controls. youtube.comnih.govswiftriver.com It is highly probable that new analogs of AB-PINACA, including other fluorinated isomers and compounds with different alkyl chain lengths or substitutions, will appear on the illicit market.
This continuous evolution has significant research implications. Forensic laboratories must constantly update their analytical methods to detect these new compounds. Researchers need to be prepared to quickly synthesize and pharmacologically characterize these novel analogs to understand their potential risks. The emergence of "do-it-yourself" synthesis kits also presents a challenge, as they can lead to the presence of precursors and byproducts in illicit drug samples, further complicating analysis. youtube.com
Strategies for Collaborative International Research on Novel Synthetic Cannabinoids
The global nature of the novel psychoactive substance market necessitates a coordinated international research effort. unodc.orgnih.gov Collaborative strategies are essential for sharing information on new trends, analytical data, and research findings in a timely manner.
Key elements of a successful international collaboration include:
Early Warning Systems: Networks like the UNODC Early Warning Advisory on New Psychoactive Substances play a crucial role in disseminating information about the emergence of new compounds. unodc.org
Shared Databases: The development and maintenance of shared spectral libraries and databases of analytical and pharmacological data can greatly assist in the identification and characterization of new synthetic cannabinoids.
Standardized Methodologies: The use of standardized and validated analytical and pharmacological methods across different laboratories will ensure the comparability of data.
Collaborative Research Projects: Joint research projects between institutions in different countries can pool resources and expertise to address the complex challenges posed by novel synthetic cannabinoids.
By fostering a collaborative environment, the international scientific community can more effectively respond to the ever-changing landscape of synthetic drugs and mitigate the potential public health consequences.
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Framework : Follow OSHA guidelines for hazardous materials: use fume hoods, PPE (gloves, lab coats), and avoid inhalation/contact. Decontaminate surfaces with 70% ethanol. Review Safety Data Sheets (SDS) for specific hazards, such as CYP enzyme inhibition risks .
Advanced Research Questions
Q. How does the N-(2-fluoropentyl) substitution influence AB-PINACA’s binding affinity to cannabinoid receptors (CB1/CB2)?
- Experimental Design : Conduct competitive binding assays using transfected HEK-293 cells expressing human CB1/CB2 receptors. Compare IC50 values of AB-PINACA isomers (e.g., N-(2-fluoropentyl) vs. N-(5-fluoropentyl)).
- Findings : Fluorine positioning alters lipophilicity and steric hindrance. For instance, N-(2-fluoropentyl) isomers may exhibit reduced potency compared to 5F-AB-PINACA due to impaired receptor docking .
Q. What are the metabolic pathways of this compound in human hepatic systems, and how do they compare to other analogs?
- Methodology : Incubate the isomer with human liver microsomes (HLMs) and identify metabolites via LC-HRMS. Use CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic contributions.
- Key Data : AB-PINACA inhibits CYP2C8-mediated amlodipine metabolism (Ki = 12.3 µM), suggesting competitive inhibition. Hydroxylated metabolites (e.g., N-(4-hydroxypentyl)) are primary urinary biomarkers .
Q. How can researchers address contradictions in toxicity data between in vitro and in vivo studies of AB-PINACA isomers?
- Analytical Framework : Apply the PICOT framework to design comparative studies:
- P opulation: Rodent models vs. human hepatocytes.
- I ntervention: Dose-response profiling (e.g., 0.1–10 mg/kg).
- C omparison: Toxicity endpoints (LD50, histopathology).
- O utcome: Correlation of metabolic activation pathways.
- T ime: Acute (24h) vs. chronic (28-day) exposure .
- Case Study : AB-PINACA’s association with impaired driving incidents (e.g., Texas, 2014) highlights discrepancies between receptor affinity assays and clinical neurotoxicity .
Q. What synthetic challenges arise in minimizing N2-alkylated impurities during this compound synthesis?
- Optimization Strategy : Use regioselective alkylation agents (e.g., pentyl bromide with fluorinated precursors) and monitor reaction kinetics via HPLC. N2-alkylated byproducts, which exhibit low CB1/CB2 activity, can be removed via column chromatography .
- Yield Data : L-valinamide coupling steps typically achieve 70–85% purity, requiring iterative recrystallization for ≥98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
